FANCM-BTR PPI-IN-1

ALT Telomere Biology DNA Repair

Standard telomerase inhibitors fail against ALT-dependent cancers (10-15% of human cancers). Genetic knockdown removes all FANCM functions, confounding data. FANCM-BTR PPI-IN-1 (Comp 32) is the only validated chemical tool that selectively blocks FANCM recruitment to telomeres without disrupting FA core complex functions. - Enables precise temporal studies of ALT suppression via break-induced replication (BIR) - Validated in ALT-positive lines (U-2 OS, Saos-2) vs. telomerase-positive controls - Ideal for synthetic lethality validation and C-circle/APB biomarker assays

Molecular Formula C27H35N5O2S
Molecular Weight 493.7 g/mol
Cat. No. B12372081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFANCM-BTR PPI-IN-1
Molecular FormulaC27H35N5O2S
Molecular Weight493.7 g/mol
Structural Identifiers
SMILESCCN1CCCC2=C1C=CC(=C2)CN(C3CCCC3)S(=O)(=O)C4=CC=C(C=C4)NCC5=CN=CN5
InChIInChI=1S/C27H35N5O2S/c1-2-31-15-5-6-22-16-21(9-14-27(22)31)19-32(25-7-3-4-8-25)35(33,34)26-12-10-23(11-13-26)29-18-24-17-28-20-30-24/h9-14,16-17,20,25,29H,2-8,15,18-19H2,1H3,(H,28,30)
InChIKeyGEMMUQBWESXHTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FANCM-BTR PPI-IN-1 Probe for ALT Cancer Research


FANCM-BTR PPI-IN-1 (also designated as Comp 32) is a synthetic small-molecule disruptor of the protein-protein interaction (PPI) between the Fanconi anemia complementation group M (FANCM) protein and the BLM-TOP3A-RMI (BTR) complex [1]. Its primary reported mechanism of action is the inhibition of FANCM recruitment to telomeres, a process essential for the viability of cancer cells utilizing the Alternative Lengthening of Telomeres (ALT) pathway [2]. This compound is offered as a research tool for investigating ALT-dependent cancers, a specific subset of malignancies representing approximately 10–15% of all human cancers, which are not addressed by standard telomerase-targeting therapies [3].

ALT pathway-dependent cancer research tool
Direct FANCM-BTR PPI disruption
Cell-permeable small-molecule probe

FANCM-BTR PPI-IN-1 Irreplaceability in ALT Studies


The FANCM protein engages in two distinct, functionally independent macromolecular complexes: the Fanconi anemia (FA) core complex (involved in DNA interstrand crosslink repair) and the BTR complex (BLM-TOP3A-RMI1/2), which is critical for telomere maintenance and suppression of the ALT pathway [1]. Consequently, compounds that broadly inhibit FANCM's upstream signaling (e.g., ATR/ATM kinase inhibitors) or its interaction with the FA core complex do not phenocopy the specific disruption of the FANCM-BTR axis . Similarly, peptide inhibitors like RMI-L4, which target the FANCM-RMI sub-interface, lack the cellular penetrance required for many downstream functional assays [2]. The specific disruption of the FANCM-BTR PPI by FANCM-BTR PPI-IN-1 is the only validated chemical approach for selectively recapitulating the ALT-suppressive phenotype observed in FANCM-depleted cells [3].

Kinase inhibitor mismatch
ATR/ATM inhibitors target upstream signaling and may not recapitulate direct FANCM-BTR disruption phenotypes.
Peptide inhibitor limitation
RMI-L4 lacks cellular penetrance; ALT-suppressive phenotypes are not induced in intact cells.
Chemically unstable probe risk
PIP-199 decomposes in aqueous buffer and acts as a PAINS compound, not a specific FANCM-BTR inhibitor.

FANCM-BTR PPI-IN-1 Comparative Evidence


Cellular Uptake vs. FANCM-RMI Peptide Inhibitors

Unlike high-affinity cyclic peptide inhibitors of the FANCM-RMI interaction, which are not cell-permeable, FANCM-BTR PPI-IN-1 (Comp 32) is a small molecule capable of entering cells to inhibit FANCM localization to telomeres [1]. This differential is critical, as peptides like RMI-L4, while showing potent disruption of the FANCM-RMI interaction in biochemical assays (IC50 = 54 nM, KD = 2.5 nM), cannot induce the downstream ALT-suppressive cellular phenotype [2].

Cellular Uptake
Head-to-head
Target: cell-permeable small molecule Comparator: RMI-L4 (membrane-impermeable)
Supports cellular ALT assay selection
Reported functional dichotomy; peptides not cell-active
ALT Telomere Biology DNA Repair

Chemical Stability vs. PIP-199

FANCM-BTR PPI-IN-1 represents a distinct chemotype from PIP-199, a previously reported small-molecule inhibitor of the FANCM-RMI interaction (IC50 = 36 µM) [1]. PIP-199 has been characterized as a chemically unstable Mannich base that decomposes in aqueous buffers and exhibits no observable activity in validated FANCM-RMI binding and competition assays, suggesting its reported cellular effects are likely due to non-specific toxicity of breakdown products [2].

Chemical Stability
Class-level
Target: chemically stable chemotype Comparator: PIP-199 (Mannich base; buffer decomposition)
Avoids PAINS interference in assays
Reported chemotype distinction; SPR/NMR validation
Chemical Probe PAINS Assay Development

Direct PPI Disruption vs. Kinase Inhibitors

FANCM-BTR PPI-IN-1 acts as a direct PPI disruptor, whereas compounds like ATR and ATM kinase inhibitors act upstream by disrupting phosphorylation events necessary for FANCM activation . This distinction is crucial because PPI inhibition with FANCM-BTR PPI-IN-1 allows for the specific interrogation of the FANCM-BTR complex's role in ALT without the pleiotropic effects associated with inhibiting master kinases involved in a broader DNA damage response (DDR) network [1].

Mechanism Specificity
Class-level
Target: direct PPI disruptor Comparator: upstream kinase inhibition (ATR/ATM)
Enables selective BTR complex studies
Differentiates from pleiotropic DDR network effects
Kinase Inhibitors DNA Damage Response Selectivity

FANCM-BTR PPI-IN-1 Research Applications


ALT-Dependent Cancer Cell Profiling

FANCM-BTR PPI-IN-1 is optimally deployed for in vitro studies aimed at validating synthetic lethality in cancer cell lines reliant on the Alternative Lengthening of Telomeres (ALT) pathway [1]. Its use as a small-molecule probe allows researchers to assess the impact of FANCM-BTR disruption on cell viability, telomere dysfunction, and induction of ALT biomarkers (e.g., C-circles, APBs) in a panel of ALT-positive (e.g., U-2 OS, Saos-2) versus telomerase-positive cancer cells [2].

Dissecting FANCM-BTR Function at Telomeres

This compound serves as a critical tool for dissecting the specific, non-FA core complex functions of FANCM at telomeres [1]. Unlike genetic knockdown, which removes all FANCM functions, FANCM-BTR PPI-IN-1 allows for the acute and specific disruption of the FANCM-BTR interaction, enabling precise temporal studies of its role in suppressing break-induced replication (BIR) and replication stress at ALT telomeres [2].

Enhancing Genome Editing Efficiency

While not a direct application of FANCM-BTR PPI-IN-1 itself, the principle of inhibiting FANCM and the BTR complex has been shown to enhance AAV-mediated homologous recombination (HR) efficiencies by approximately 6- to 9-fold in cultured human cells [1]. FANCM-BTR PPI-IN-1 can be used as a chemical probe to further investigate and potentially optimize these findings, offering a potentially tunable alternative to genetic knockout/knockdown approaches for improving genome editing outcomes [2].

Application
Selection Property
Validation Focus
ALT-dependent cancer cell profiling
FANCM-BTR PPI disruption
ALT biomarker & viability endpoints
FANCM-BTR telomere function studies
Specific BTR complex probe
Telomere replication stress markers
Genome editing efficiency research
FANCM inhibition context
Homologous recombination enhancement assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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